molecular formula C21H16F4N4O3 B8091326 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide

Cat. No.: B8091326
M. Wt: 448.4 g/mol
InChI Key: QMSKKPBRQAUZAO-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling and radical trifluoromethylation . These reactions are known for their mild conditions and functional group tolerance, making them suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and radical initiators for trifluoromethylation . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, while radical trifluoromethylation introduces trifluoromethyl groups into the molecule .

Scientific Research Applications

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity, thereby modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its pharmacokinetic profile and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-fluoro-4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N4O3/c1-26-19(30)18-11-15(7-8-27-18)32-14-5-6-17(16(22)10-14)29-20(31)28-13-4-2-3-12(9-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSKKPBRQAUZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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